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Cat. No.: B2795425

Get Quote

Executive Summary

(2-Bromo-4-fluorophenyl)methanamine (CAS: 289038-14-8 [HCI salt]) is a specialized
halogenated benzylamine intermediate. In modern medicinal chemistry, it serves as a
"privileged scaffold precursor.” Its value lies in its unique substitution pattern: the ortho-bromine
atom provides steric bulk and potential for halogen bonding, while the para-fluorine atom
enhances metabolic stability by blocking the primary site of CYP450-mediated oxidation. This
guide explores its utility in synthesizing inhibitors for kinases, GPCRs, and orphan nuclear
receptors (e.g., RORyt).

Chemical Profile & Structural Biology
Pharmacophore Analysis

The biological relevance of this molecule is dictated by its electronic and steric properties.

e Ortho-Bromine (2-Br):
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o Conformational Lock: The bulky bromine atom at the ortho position creates significant
steric hindrance relative to the benzylic amine. When coupled to a core (e.g., a
heterocycle), this restricts rotation around the

bond, forcing the molecule into a preferred conformation that can enhance binding affinity
(entropic advantage).

o Halogen Bonding: The bromine
-hole can patrticipate in halogen bonding with backbone carbonyls in target proteins.
e Para-Fluorine (4-F):

o Metabolic Blockade: The para position is the most electron-rich and accessible site for
oxidative metabolism. Fluorine substitution prevents hydroxylation, significantly extending
the half-life (

) of the final drug candidate.

o Lipophilicity Modulation: Increases

moderately, improving membrane permeability without compromising solubility as
drastically as chlorine or bromine.

Structural Data
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Property Value Note
IUPAC Name (2-Bromo-4-
fluorophenyl)methanamine
Molecular Weight 204.04 g/mol (Free base) 240.50 g/mol (HCI salt)
CAS Number 289038-14-8 (HCI) 112734-22-2 (Free base)
H-Bond Donors 1 (NH2) Primary amine
H-Bond Acceptors 2(N, F)
Rotatable Bonds 1 Benzylic bond

Good CNS penetration
Topological Polar Surface Area  26.0 A2 ) P
potential

Predicted & Observed Biological Targets

While the free amine is a precursor, the 2-bromo-4-fluorobenzyl moiety is a validated motif in
several therapeutic areas.

RORYyt Inverse Agonists (Autoimmune Disease)

Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt) inhibitors
often utilizes halogenated benzylamines to fill the hydrophobic pocket of the receptor.

e Mechanism: The benzyl group penetrates the hydrophobic ligand-binding domain (LBD). The
2-Br substituent aids in filling the pocket volume and orienting the aromatic ring via steric
clashes with the receptor wall.

» Application: Synthesis of bi-aryl sulfonamides or amides where this amine forms the "tail" of
the inhibitor.

Kinase Inhibition (Oncology)

Benzylamine motifs are ubiquitous in Type | and Type Il kinase inhibitors.

e Target Class: EGFR, ALK, and RET kinases.
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e Role: The amine forms a hydrogen bond with the hinge region or a gatekeeper residue (via
the amide linker formed after coupling). The 2-Br/4-F pattern provides selectivity over
homologous kinases by exploiting small differences in the ATP-binding pocket size.

Neurological Targets (Navl.7 /| MAO-B)

o Sodium Channels: Halogenated benzylamides are explored as voltage-gated sodium
channel blockers (Nav1.7) for pain management. The 4-F group is critical for potency, while
the 2-Br modulates the torsion angle to fit the channel pore.

* MAQO Inhibition: Benzylamines can act as substrates or inhibitors of Monoamine Oxidase
(MAO). The 2-Br substitution likely reduces MAO degradation of the amine itself compared to
non-substituted benzylamine, acting as a "metabolic shield."

Visualizations
Pharmacophore & Application Workflow

The following diagram illustrates how the electronic and steric features of the molecule
translate into biological activity across different drug classes.
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Caption: Structural-Activity Relationship (SAR) map linking chemical features to therapeutic
classes.
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Experimental Protocols
Synthesis of (2-Bromo-4-fluorophenyl)methanamine

Objective: Synthesis from the commercially available 2-bromo-4-fluorobenzonitrile via borane
reduction. This method avoids over-reduction.

Reagents:

e 2-Bromo-4-fluorobenzonitrile (1.0 eq)

Borane-THF complex (1.0 M in THF, 3.0 eq)

Anhydrous THF (Solvent)

Methanol (Quenching)[1]

HCI (Acidification)

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

)-

 Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (5.0 mmol) in anhydrous THF (30 mL).
Cool to 0°C in an ice bath.

e Reduction: Add Borane-THF complex (15 mL, 15 mmol) dropwise via a pressure-equalizing
addition funnel over 20 minutes. Caution: Gas evolution.

e Reaction: Stir at 0°C for 20 mins, then warm to Room Temperature (RT) and reflux for 16
hours.

e Quench: Cool to 0°C. Carefully add Methanol (30 mL) dropwise until gas evolution ceases.

e Acid Hydrolysis: Add conc. HCI (5 mL) and reflux for 1 hour to break the boron-amine
complex.
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o Workup: Concentrate in vacuo. Basify residue with 1M NaOH to pH > 12. Extract with Ethyl
Acetate (3 x 50 mL).

 Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH40H) if
necessary, or convert to HCl salt for crystallization.

General Amide Coupling (Drug Synthesis)

Objective: Coupling the amine to a carboxylic acid core (common in library synthesis).
Protocol:

e Dissolve Carboxylic Acid Core (1.0 eq) in DMF.

e Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate acid.

e Add (2-Bromo-4-fluorophenyl)methanamine (1.1 eq).

o Stir at RT for 4-12 hours. Monitor by LC-MS.

» Validation: The appearance of the M+1 peak corresponding to the amide product confirms
successful incorporation of the pharmacophore.

Safety & Toxicology

Hazard Classification (GHS):

H302: Harmful if swallowed.[2][3]

H315: Causes skin irritation.[3][4][5][6]

H319: Causes serious eye irritation.[3][6]

H335: May cause respiratory irritation.[3][5][6]

Handling:
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o Corrosivity: As a free base, benzylamines can be caustic. Handle with nitrile gloves and
safety goggles.

o Storage: The HCI salt is hygroscopic. Store in a desiccator at room temperature. The free
base absorbs

from air; store under inert gas (

or Ar) at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Biological Potential & Synthetic Utility
of (2-Bromo-4-fluorophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2795425/docs#technical-guide-biological-potential-
synthetic-utility-of-2-bromo-4-fluorophenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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